molecular formula C11H9ClN2O3 B2965360 1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1351398-72-5

1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2965360
CAS No.: 1351398-72-5
M. Wt: 252.65
InChI Key: WBTRBXDGWZJENY-UHFFFAOYSA-N
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Description

The compound “1-(5-Chloro-2-methoxyphenyl)ethanone” is a chemical substance with the CAS Number: 6342-64-9 . It has a molecular weight of 184.62 . Another related compound is “1-(5-chloro-2-methoxyphenyl)ethanol” with a molecular weight of 186.64 .


Synthesis Analysis

While specific synthesis methods for “1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione” were not found, there are general methods for the synthesis of piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “1-(5-Chloro-2-methoxyphenyl)ethanone” is represented by the linear formula: C9H9ClO2 . For “1-(5-chloro-2-methoxyphenyl)ethanol”, the linear formula is C9H11ClO2 .

Scientific Research Applications

Synthesis of Complex Heterocyclic Compounds

The compound "1-(5-Chloro-2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione" serves as a crucial intermediate in the synthesis of complex heterocyclic compounds. For instance, it has been involved in the synthesis of β-lactams, pyranopyrazoles, and pyrano[2,3-f]chromene-4,8-dione derivatives, showcasing its utility in creating a broad range of biologically relevant structures (Sápi et al., 1997; Zolfigol et al., 2013; Hongshuang Li et al., 2017).

Potential Anticancer Activities

A significant area of application for this compound and its derivatives lies in their potential anticancer activities. Research has led to the design and synthesis of pyrano[2,3-f]chromene-4,8-dione derivatives using this compound or related structures as starting materials. Preliminary studies suggest that some of these derivatives exhibit promising anticancer activities against various human cancer cell lines, highlighting the potential of this compound in the development of new anticancer agents (Hongshuang Li et al., 2017).

Green Chemistry Applications

The compound also finds application in green chemistry, where it is used in the synthesis of heterocyclic compounds through environmentally friendly methods. For example, isonicotinic acid has been utilized as a dual and biological organocatalyst in the solvent-free synthesis of pyranopyrazoles, demonstrating the compound's role in promoting sustainable chemical processes (Zolfigol et al., 2013).

Structural and Reactivity Studies

Research has also focused on the structural and reactivity aspects of this compound, providing insights into its stability, reactivity, and potential applications in synthesizing novel heterocyclic compounds. These studies contribute to a deeper understanding of the compound's chemical behavior and its versatility in organic synthesis (Brook et al., 1992).

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-9-3-2-7(12)6-8(9)14-5-4-13-10(15)11(14)16/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTRBXDGWZJENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C=CNC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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